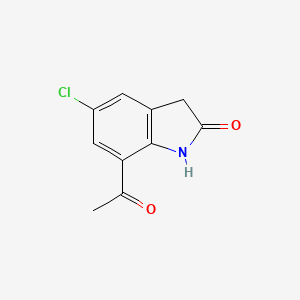
7-Acetyl-5-chloroindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Acetyl-5-chloroindolin-2-one is a chemical compound belonging to the indolin-2-one family. Indolin-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the acetyl and chloro groups in the compound’s structure enhances its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetyl-5-chloroindolin-2-one typically involves the reaction of 5-chloroindolin-2-one with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete acetylation. The product is then purified using recrystallization techniques .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 7-Acetyl-5-chloroindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indolin-2-one derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 7-Acetyl-5-chloroindolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the compound’s therapeutic effects .
Comparación Con Compuestos Similares
5-Chloroindolin-2-one: Lacks the acetyl group, resulting in different reactivity and biological activity.
7-Acetylindolin-2-one: Lacks the chloro group, affecting its chemical properties and applications.
Indolin-2-one: The parent compound, which serves as the backbone for various derivatives.
Uniqueness: 7-Acetyl-5-chloroindolin-2-one is unique due to the presence of both acetyl and chloro groups, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C10H8ClNO2 |
|---|---|
Peso molecular |
209.63 g/mol |
Nombre IUPAC |
7-acetyl-5-chloro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H8ClNO2/c1-5(13)8-4-7(11)2-6-3-9(14)12-10(6)8/h2,4H,3H2,1H3,(H,12,14) |
Clave InChI |
TUIMVOWMVHMHEK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC2=C1NC(=O)C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


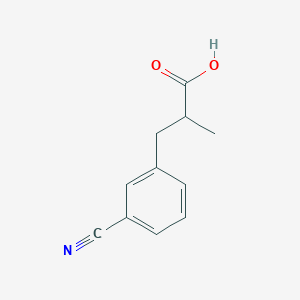

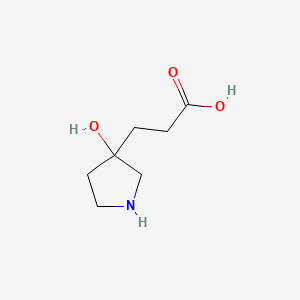
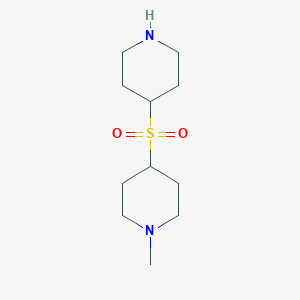
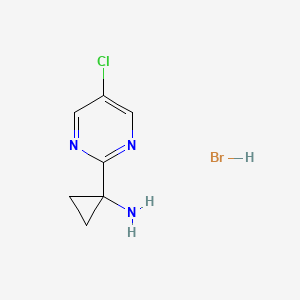
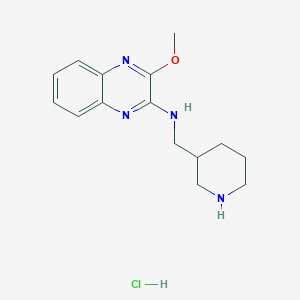
![8-Bromo-4-chloro-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B12976492.png)
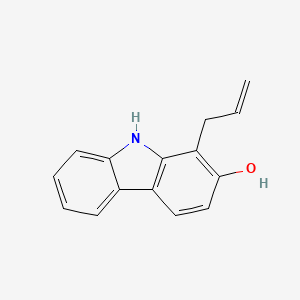
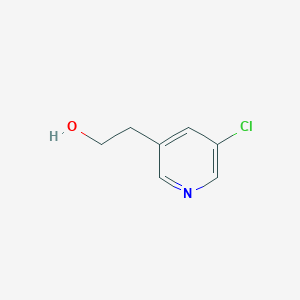
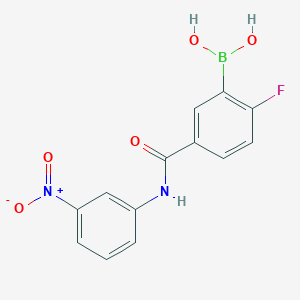
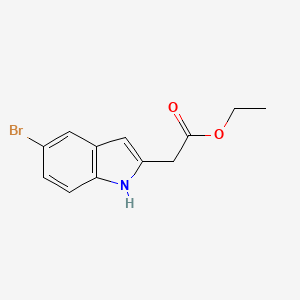
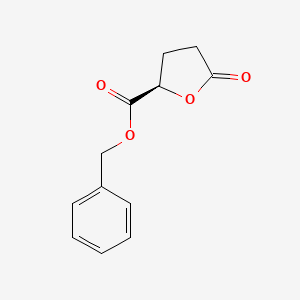
![tert-Butyl (3-(1H-1,2,3-triazol-5-yl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B12976530.png)

